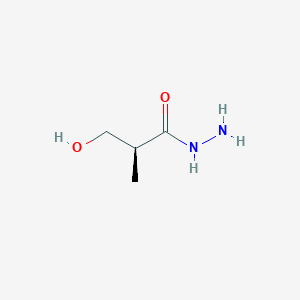
N-(4-azidophenyl)-2-iodoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-azidophenyl)-2-iodoacetamide is an organic compound that features both an azide group and an iodoacetamide moiety. The presence of these functional groups makes it a versatile compound in organic synthesis and various scientific applications. The azide group is known for its reactivity in click chemistry, while the iodoacetamide group is often used in biochemical applications, particularly in the modification of proteins.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-azidophenyl)-2-iodoacetamide typically involves the introduction of the azide group to a phenyl ring followed by the attachment of the iodoacetamide moiety. One common method involves the diazotization of 4-aminophenylacetic acid followed by the reaction with sodium azide to introduce the azide group. The resulting 4-azidophenylacetic acid is then reacted with iodoacetyl chloride in the presence of a base to yield this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
化学反応の分析
Types of Reactions
N-(4-azidophenyl)-2-iodoacetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Cycloaddition Reactions:
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide is commonly used as a nucleophile in substitution reactions.
Cycloaddition: Copper(I) catalysts are often employed in the Huisgen cycloaddition to facilitate the formation of triazoles.
Major Products
Triazoles: Formed from the cycloaddition of the azide group with alkynes.
科学的研究の応用
N-(4-azidophenyl)-2-iodoacetamide has a wide range of applications in scientific research:
作用機序
The mechanism of action of N-(4-azidophenyl)-2-iodoacetamide involves its reactivity with various functional groups. The azide group can participate in cycloaddition reactions to form triazoles, which can then interact with biological targets. The iodoacetamide group can react with thiol groups in proteins, leading to the modification of protein function. These interactions can affect molecular pathways and cellular processes, making the compound useful in biochemical research and drug development .
類似化合物との比較
Similar Compounds
N-(4-azidophenyl)-carbazole: Similar in structure but contains a carbazole moiety instead of an iodoacetamide group.
Tris(4-azidophenyl)methanol: Contains multiple azide groups and is used as a multifunctional thiol protecting group.
Pyrazolo[3,4-d]pyrimidine: Features a different heterocyclic structure but shares the azide functionality.
Uniqueness
N-(4-azidophenyl)-2-iodoacetamide is unique due to the combination of the azide and iodoacetamide groups, which provide dual functionality for both click chemistry and protein modification. This dual functionality makes it a versatile tool in various scientific applications, distinguishing it from other similar compounds .
特性
IUPAC Name |
N-(4-azidophenyl)-2-iodoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN4O/c9-5-8(14)11-6-1-3-7(4-2-6)12-13-10/h1-4H,5H2,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRFOMLULPHOBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CI)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N'-[amino(pyrazin-2-yl)methylidene]acetohydrazide](/img/structure/B6598782.png)




![1H-Indole-2-carboxylic acid, 5-[(1H-indol-2-ylcarbonyl)amino]-](/img/structure/B6598817.png)
![ethyl 2-benzyl-2-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B6598824.png)







